N-[1-(hydrazinecarbonyl)-2-(2-nitrophenyl)eth-1-en-1-yl]acetamide
Description
Chemical Identity and Nomenclature
This compound is systematically named according to IUPAC guidelines, reflecting its distinct functional groups and substitution pattern. The compound’s structure comprises:
- A central eth-1-en-1-yl backbone with a hydrazinecarbonyl group (-CONHNH₂) at position 1.
- A 2-nitrophenyl substituent (-C₆H₄NO₂) at position 2.
- An acetamide group (-NHCOCH₃) attached to the enone system.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₂N₄O₄ |
| Molecular Weight | 264.24 g/mol |
| CAS Registry Number | 929973-13-7 |
| Synonyms | 929973-13-7; Ac-Phe(α,β-dehydro,2-NO₂)-NHNH₂ |
The compound’s alternative name, Ac-Phe(α,β-dehydro,2-NO₂)-NHNH₂, highlights its relationship to modified amino acid derivatives, where "Phe" denotes a phenylalanine residue altered by dehydration and nitro substitution.
Structural Classification Within Hydrazone Derivatives
Hydrazones are a class of organic compounds characterized by the R¹R²C=N–NH₂ functional group, formed via the condensation of hydrazines with carbonyl compounds. This compound extends this framework through three structural innovations:
- Hydrazinecarbonyl Group : The presence of a carbonyl-conjugated hydrazine (-CONHNH₂) enhances resonance stabilization and influences reactivity.
- α,β-Unsaturated Enone System : The eth-1-en-1-yl backbone introduces conjugation between the carbonyl and vinyl groups, enabling potential electrophilic and nucleophilic interactions.
- Electron-Withdrawing Nitro Group : The 2-nitrophenyl substituent imposes steric hindrance and electronic effects, modulating solubility and intermolecular interactions.
Table 2: Comparative Structural Features of Hydrazone Derivatives
| Feature | Typical Hydrazones | This Compound |
|---|---|---|
| Core Structure | R¹R²C=N–NH₂ | R¹=Hydrazinecarbonyl, R²=2-Nitrophenyl |
| Conjugation | Limited | Extended via α,β-unsaturated enone |
| Functional Groups | Aldehyde/Ketone-derived | Acetamide, Nitroaromatic |
This structural profile positions the compound as a hybrid between classical hydrazones and advanced heterocyclic systems, offering tailored reactivity for applications such as coordination chemistry or enzyme inhibition.
Historical Context in Heterocyclic Compound Research
The exploration of hydrazones dates to the late 19th century, with Emil Fischer’s seminal work on osazones for carbohydrate identification. This compound emerged in the early 21st century, coinciding with advancements in heterocyclic chemistry aimed at designing bioactive molecules. Key milestones include:
- 2007 : Initial synthesis and cataloging in PubChem (CID 16227863), reflecting growing interest in nitroaromatic hydrazones.
- 2020s : Recognition of acylhydrazones as dynamic scaffolds in drug discovery, with studies highlighting their conformational flexibility and metal-binding capabilities.
The compound’s nitro group aligns with historical trends in dye chemistry, where nitro-substituted aromatics were pivotal for colorfastness and electron-deficient reactivity. Modern applications now extend to photoresponsive materials and protease inhibitors, underscoring its multidisciplinary relevance.
Properties
Molecular Formula |
C11H12N4O4 |
|---|---|
Molecular Weight |
264.24 g/mol |
IUPAC Name |
N-[(E)-3-hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide |
InChI |
InChI=1S/C11H12N4O4/c1-7(16)13-9(11(17)14-12)6-8-4-2-3-5-10(8)15(18)19/h2-6H,12H2,1H3,(H,13,16)(H,14,17)/b9-6+ |
InChI Key |
FAAHVVAUGHBRRY-RMKNXTFCSA-N |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=CC=C1[N+](=O)[O-])/C(=O)NN |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(hydrazinecarbonyl)-2-(2-nitrophenyl)eth-1-en-1-yl]acetamide typically involves the reaction of hydrazine with a nitrophenyl-substituted ethylene derivative under controlled conditions . The reaction is carried out in the presence of acetic anhydride, which facilitates the formation of the acetamide group . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[1-(hydrazinecarbonyl)-2-(2-nitrophenyl)eth-1-en-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrophenyl derivatives.
Scientific Research Applications
N-[1-(hydrazinecarbonyl)-2-(2-nitrophenyl)eth-1-en-1-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(hydrazinecarbonyl)-2-(2-nitrophenyl)eth-1-en-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical modifications . The nitrophenyl group plays a crucial role in its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The target compound shares key functional groups with several derivatives, enabling comparative analysis:
Key Observations:
Hydrazinecarbonyl Group: Present in the target compound, naphthofuran derivatives, and triazole-indolinones. This group enhances hydrogen-bonding capacity, critical for biological interactions .
2-Nitrophenyl Substituent : Shared with β-keto-triazoles and elastase inhibitors. The nitro group’s electron-withdrawing nature influences electronic properties and reactivity .
Acetamide Moiety : Common in all compounds, contributing to solubility and metabolic stability.
Antibacterial Activity:
- Naphtho[2,1-b]furan derivatives (e.g., Compound 4) showed efficacy against Staphylococcus aureus (MIC: 8–16 µg/mL) due to their planar naphthofuran core enhancing membrane penetration .
- Target Compound: No direct antibacterial data reported; used as a synthetic intermediate for antibacterial derivatives .
Anticancer Activity:
- Triazole-indolinones (e.g., 11i, 14a) exhibited potent VEGFR-2 inhibition (IC₅₀: 0.89–1.2 µM) and antiproliferative effects against breast cancer (MCF-7) cells .
- β-keto-triazoles (3a-f) inhibited HepG2 proliferation (IC₅₀: 12–28 µM), attributed to the nitro group’s role in redox cycling .
Enzyme Inhibition:
Physicochemical Properties
- High Melting Points in triazole-indolinones suggest strong intermolecular interactions (hydrogen bonding, π-stacking) .
Biological Activity
N-[1-(hydrazinecarbonyl)-2-(2-nitrophenyl)eth-1-en-1-yl]acetamide, with the CAS number 929973-13-7, is a compound characterized by its unique molecular structure, which includes a hydrazinecarbonyl group and a nitrophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. A study evaluating its effects on various cancer cell lines demonstrated that the compound can induce cell cycle arrest, particularly in the S phase of T-24 cancer cells. This suggests a mechanism of action that may involve interference with DNA synthesis or repair processes .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial activity against several bacterial strains. For instance, screening tests have indicated effectiveness against Pseudomonas aeruginosa and Staphylococcus aureus at varying concentrations, making it a candidate for further investigation in the development of new antimicrobial agents .
The biological activity of this compound is believed to be related to its structural features. The hydrazine and nitro groups may interact with biological targets such as enzymes or receptors involved in tumor progression or bacterial survival. Further studies are required to elucidate these interactions and confirm the specific pathways affected by this compound.
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[1-(hydrazinocarbonyl)-2-phenylethetyl]acetamide | C11H12N4O3 | Similar hydrazine functionality but lacks nitro substitution |
| 2-Nitroaniline Derivatives | Varies | Commonly used in dye synthesis; shares nitro group |
| Hydrazone Derivatives | Varies | Related through hydrazone formation; often exhibit similar reactivity |
What distinguishes this compound is its specific combination of functional groups that potentially confers unique properties not found in other similar compounds .
Case Studies
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers treated T-24 cancer cells with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell proliferation, with complete suppression observed at higher concentrations. This study underscores the need for further in vivo investigations to assess the therapeutic potential and safety profile of this compound .
Case Study 2: Antimicrobial Testing
A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The compound exhibited superior activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing novel antimicrobial therapies .
Q & A
Basic Research Question
- X-ray crystallography : Resolves bond angles and torsional strain (e.g., nitro group deviation from the aromatic plane by 16.7–160.9°) . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
- Spectroscopy :
What computational strategies are effective in predicting the reactivity and electronic properties of the nitro and hydrazinecarbonyl moieties?
Advanced Research Question
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to analyze electron density distribution. The nitro group’s electron-withdrawing effect reduces electron density on the eth-1-en-1-yl chain, influencing electrophilic attack sites .
- Molecular docking : Assess binding affinity with biological targets (e.g., elastase enzymes) by modeling hydrogen bonds between the hydrazinecarbonyl group and active-site residues .
Validation : Compare computed dipole moments and Mulliken charges with experimental crystallographic data to refine models .
How do solvent effects and pH influence the stability and tautomeric equilibria of the hydrazinecarbonyl group?
Advanced Research Question
- pH-dependent stability : In aqueous solutions (pH 2–7), the hydrazinecarbonyl group undergoes keto-enol tautomerism, favoring the keto form at lower pH. Stability studies (HPLC monitoring) show <5% degradation in buffered acetonitrile (pH 4–6) over 72 hours .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize the enol form via hydrogen bonding, altering reactivity in nucleophilic substitutions .
What mechanistic insights explain contradictions in reported biological activities of structurally similar acetamide derivatives?
Advanced Research Question
- Case study : Derivatives with para-substituted nitro groups show higher anti-inflammatory activity (e.g., 70% edema inhibition in rat models) compared to ortho-substituted analogs (45–50%) due to improved steric compatibility with COX-2 .
- Contradiction resolution : Divergent bioactivity in elastase inhibition (e.g., compound 3 in vs. BK in ) arises from substituent effects on electron delocalization. QSAR models incorporating Hammett constants (σ) reconcile these differences .
What are the best practices for optimizing synthetic routes to minimize genotoxic impurities (e.g., nitroso derivatives)?
Advanced Research Question
- Risk mitigation : Use in situ derivatization with ascorbic acid to reduce residual hydrazine (a nitroso precursor) below ICH Q3A limits (<1 ppm) .
- Process analytics : LC-MS/MS monitors nitroso intermediates during reflux, with quenching steps (e.g., sodium bisulfite) introduced if thresholds exceed 0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
